molecular formula C10H12BrNO2 B593851 4-Bromo-N-ethyl-2-methoxybenzamide CAS No. 1245563-19-2

4-Bromo-N-ethyl-2-methoxybenzamide

Cat. No.: B593851
CAS No.: 1245563-19-2
M. Wt: 258.115
InChI Key: DXGNTNGOHSQCCK-UHFFFAOYSA-N
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Description

4-Bromo-N-ethyl-2-methoxybenzamide is an organic compound with the molecular formula C10H12BrNO2 It is a derivative of benzamide, featuring a bromine atom at the fourth position, an ethyl group attached to the nitrogen atom, and a methoxy group at the second position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-N-ethyl-2-methoxybenzamide typically involves the following steps:

    Bromination: The starting material, 2-methoxybenzoic acid, undergoes bromination using bromine or a brominating agent to introduce a bromine atom at the fourth position.

    Amidation: The brominated product is then reacted with ethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired benzamide derivative.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-N-ethyl-2-methoxybenzamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group under specific conditions.

    Reduction: The carbonyl group in the benzamide moiety can be reduced to an amine.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium ethoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products:

    Substitution: Formation of various substituted benzamides.

    Oxidation: Formation of 4-bromo-N-ethyl-2-hydroxybenzamide or 4-bromo-N-ethyl-2-formylbenzamide.

    Reduction: Formation of 4-bromo-N-ethyl-2-methoxybenzylamine.

Scientific Research Applications

4-Bromo-N-ethyl-2-methoxybenzamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory pathways.

    Organic Synthesis: It serves as an intermediate in the preparation of more complex organic molecules.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Industrial Applications: It can be used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-N-ethyl-2-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the methoxy group play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 4-Bromo-N-ethylbenzamide
  • 4-Bromo-2-methoxybenzamide
  • 4-Bromo-N-methyl-2-methoxybenzamide

Comparison: 4-Bromo-N-ethyl-2-methoxybenzamide is unique due to the presence of both the ethyl and methoxy groups, which can influence its reactivity and interaction with biological targets. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research applications.

Properties

IUPAC Name

4-bromo-N-ethyl-2-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2/c1-3-12-10(13)8-5-4-7(11)6-9(8)14-2/h4-6H,3H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXGNTNGOHSQCCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(C=C(C=C1)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70681840
Record name 4-Bromo-N-ethyl-2-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70681840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245563-19-2
Record name 4-Bromo-N-ethyl-2-methoxybenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1245563-19-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-N-ethyl-2-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70681840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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